molecular formula C24H28Cl4N4O2 B4924012 1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea

Cat. No.: B4924012
M. Wt: 546.3 g/mol
InChI Key: VOSNUVWWDJJDQR-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is a complex organic compound characterized by its unique structure, which includes multiple dichlorophenyl groups and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 3,4-dichlorophenyl isocyanate, which is then reacted with appropriate amines and other reagents under controlled conditions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dichlorophenyl)-3-(3,5-dimethylphenyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(4-methylphenyl)urea
  • 1-(3,4-Dichlorophenyl)-3-(2,4-dichlorophenyl)urea

Uniqueness

1-(3,4-Dichlorophenyl)-3-[3-({[(3,4-dichlorophenyl)carbamoyl]amino}methyl)-3,5,5-trimethylcyclohexyl]urea is unique due to its complex structure, which includes multiple dichlorophenyl groups and a urea moiety

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-[[(3,4-dichlorophenyl)carbamoylamino]methyl]-3,5,5-trimethylcyclohexyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28Cl4N4O2/c1-23(2)10-16(32-22(34)31-15-5-7-18(26)20(28)9-15)11-24(3,12-23)13-29-21(33)30-14-4-6-17(25)19(27)8-14/h4-9,16H,10-13H2,1-3H3,(H2,29,30,33)(H2,31,32,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSNUVWWDJJDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(C1)(C)CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28Cl4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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